Perfluoro-2-methyl-2-pentene

描述

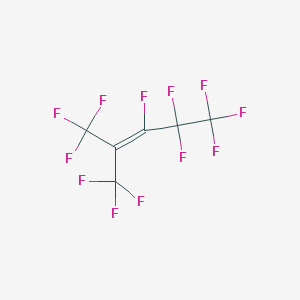

Perfluoro-2-methyl-2-pentene is a fluorinated organic compound with the molecular formula C6F12. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The compound is also known for its unique structure, which includes a perfluorinated carbon chain with a double bond, contributing to its distinct chemical properties .

准备方法

The synthesis of perfluoro-2-methyl-2-pentene typically involves the reaction of hexafluoropropylene with specific catalysts. One common method includes using a polar aprotic solvent as a medium and a metal fluoride salt as the major catalyst, with a guanidine compound as the cocatalyst. The reaction is carried out under controlled temperatures and pressures, initially at -30°C to 20°C and then at 20°C to 90°C, to achieve high yields and selectivity . This method is suitable for industrial production due to its high efficiency and scalability.

化学反应分析

Alcohols

- Substitution vs. Addition :

PMP reacts with alcohols to form either fluorine substitution products (vinyl ethers) or addition products , depending on the catalyst loading .

| Alcohol Type | Product | Yield | Conditions |

|---|---|---|---|

| Linear alcohols | 3-alkoxyperfluoropentanes | 70–85% | CsF (cat.), aprotic solvent |

| Branched alcohols | Isomeric vinyl ethers | 45–60% | Low CsF, ambient temperature |

- Dehydrofluorination :

Addition products (e.g., 2-hydro-3-alkoxyperfluoropentanes) undergo dehydrofluorination to form terminal allyl ethers in >90% yields .

Carboxylic Acids

- Michael Addition :

PMP reacts with carboxylic acids (e.g., acetic acid) to form 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentanes . - Fluorination with Bases :

In the presence of triethylamine, carboxylic acids are converted to acid fluorides (e.g., CF₃COF) via vinylic fluorine substitution .

| Base | Product | Yield |

|---|---|---|

| Triethylamine | Acid fluorides | 80–90% |

| Phase-transfer catalysts | 3-acyloxy-2-pentene derivatives | 50–65% |

Alcohols and Heterocycles

- Alkyl Fluorides :

Alcohols react with PMP in the presence of triethylamine to form alkyl fluorides (e.g., RF-O-CH₂CF₃ → RF-F) . - 2-Pyridone Fluorination :

2-Pyridone is converted to 2-fluoropyridine under similar conditions .

Amines

- Azetidine and Quinoline Derivatives :

PMP reacts with arylamines (e.g., aniline) to form 1-aryl-2,4-bis(arylimino)azetidines and quinoline derivatives .

| Amine | Product | Solvent |

|---|---|---|

| Aniline | 3-(diarylamidino)quinoline | Acetonitrile |

| Propylamine | 1,4-Addition adducts | Polar aprotic |

Azoles

- Pyrazole, imidazole, and benzotriazole react with PMP to replace vinylic fluorine, forming N-alkylated azoles (e.g., CF₃-C(CF₃)=CF-N-imidazole) .

Cesium Fluoride (CsF) Catalysis

- Isomerization :

PMP isomerizes to perfluoro-2-methyl-1-pentene in polar solvents . - Trimer Formation :

Under prolonged CsF exposure, PMP dimerizes to form perfluoro-2,4-dimethyl-3-heptene .

Reactions with Epoxides

科学研究应用

Chemical Properties and Structure

Perfluoro-2-methyl-2-pentene has the molecular formula and a molecular weight of 300.04 g/mol. Its structure features multiple fluorine atoms attached to a carbon backbone, which imparts exceptional stability and resistance to degradation. This stability is crucial for applications in environments where traditional solvents may fail.

Solvent and Cleaning Agent

This compound is utilized as a solvent in various industrial cleaning processes. Its non-flammable nature and ability to dissolve a wide range of organic compounds make it an ideal candidate for cleaning delicate electronic components and precision instruments.

Case Study: Electronics Manufacturing

A study conducted in the electronics manufacturing sector highlighted the effectiveness of this compound as a cleaning agent for circuit boards. The compound demonstrated superior cleaning capabilities without leaving residues that could interfere with electronic performance .

Fire Extinguishing Agent

The compound is also employed as an extinguishing agent in fire suppression systems, particularly in scenarios involving flammable liquids or electrical fires. Its zero ozone depletion potential (ODP) and low global warming potential (GWP) make it an environmentally friendly alternative to traditional halogenated extinguishing agents.

Case Study: Fire Safety Systems

In a comparative analysis of fire extinguishing agents, this compound was found to outperform conventional agents in terms of efficacy and environmental impact, leading to its adoption in several high-risk industries such as aviation and petrochemicals .

Chemical Synthesis

This compound serves as a precursor in the synthesis of other fluorinated compounds, such as perfluoro-3-pentanone and various fluorinated polymers. Its unique reactivity allows it to participate in various chemical reactions, including oxidation and polymerization.

Data Table: Synthesis Pathways

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Perfluoro-3-pentanone | Catalytic conditions |

| Polymerization | Fluorinated polymers | High temperature |

| Isomerization | Perfluoro-4-methyl-2-pentene | Catalysis with potassium fluoride |

Environmental Impact Studies

Research has been conducted to evaluate the environmental impact of this compound compared to other fluorinated compounds. Studies indicate that its use results in lower emissions of harmful byproducts during manufacturing processes.

Case Study: Environmental Assessments

An environmental assessment report indicated that transitioning to this compound from traditional solvents could reduce greenhouse gas emissions by up to 30% in specific industrial applications .

Market Potential

The market for this compound is projected to grow significantly due to increasing demand for environmentally friendly solvents and fire extinguishing agents. Analysts estimate that the market could reach approximately USD 6.02 billion by 2031, driven by regulatory changes favoring low-impact chemicals .

作用机制

The mechanism of action of perfluoro-2-methyl-2-pentene involves its ability to undergo addition and substitution reactions due to the presence of the double bond and the highly electronegative fluorine atoms. These reactions often result in the formation of stable fluorinated products, which are valuable in various applications. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates that facilitate further reactions .

相似化合物的比较

Perfluoro-2-methyl-2-pentene is unique due to its high fluorine content and the presence of a double bond, which distinguishes it from other perfluorinated compounds. Similar compounds include:

Perfluoro-4-methyl-2-pentene: Differing in the position of the double bond and methyl group.

Perfluoro-2-methyl-1-pentene: An isomer with the double bond at a different position.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

生物活性

Perfluoro-2-methyl-2-pentene (PFMPE) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with PFMPE, including its toxicity, reactivity with biological molecules, and implications for human health and the environment.

PFMPE is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and persistence in the environment. The molecular structure of PFMPE contributes to its unique properties, including low surface tension and high resistance to degradation. These characteristics make it useful in various industrial applications, but they also raise concerns regarding its biological effects.

Acute Toxicity

Research indicates that PFMPE exhibits acute toxicity , particularly through inhalation exposure. Studies have shown that exposure to PFMPE can lead to respiratory distress and other acute health effects in laboratory animals. For instance, one study reported significant respiratory irritation in rodents exposed to high concentrations of PFMPE vapor .

Chronic Effects

Chronic exposure to PFMPE has been linked to various adverse health outcomes. Epidemiological studies on PFAS have suggested associations between exposure and effects on the liver, immune system, and endocrine function. Specifically, PFMPE has been implicated in alterations in lipid metabolism and potential disruptions in hormonal balances .

Reactivity with Biological Molecules

PFMPE has been shown to react with primary amines, leading to the formation of stable adducts. This reaction occurs under mild conditions (20-45°C) and produces 1,4-addition products, which may have implications for biological systems as these adducts can interfere with normal cellular functions . The ability of PFMPE to form such adducts raises concerns about its potential to disrupt biochemical pathways.

Environmental Impact

The environmental persistence of PFMPE poses significant risks. It is highly resistant to biodegradation, leading to accumulation in aquatic ecosystems. Studies have demonstrated that PFMPE is toxic to aquatic organisms, causing long-term adverse effects on biodiversity . The compound's bioaccumulation potential further exacerbates these risks, as it can concentrate in the food chain.

Case Studies

- Case Study: Inhalation Toxicity

- Case Study: Environmental Persistence

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | Not Available |

| Boiling Point | 48-54 °C |

| Acute Toxicity | Respiratory irritation |

| Chronic Effects | Liver damage, endocrine disruption |

| Aquatic Toxicity | Very toxic; long-term effects |

属性

IUPAC Name |

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEGGADNHFKDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166413 | |

| Record name | Perfluoro(2-methylpent-2-ene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-03-8 | |

| Record name | Perfluoro(2-methyl-2-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(2-methylpent-2-ene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。